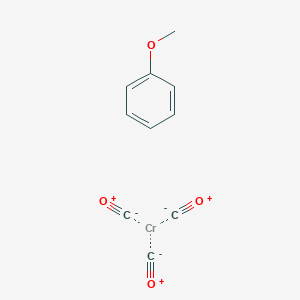

Anisole chromium tricarbonyl

Structure

2D Structure

Eigenschaften

CAS-Nummer |

12116-44-8 |

|---|---|

Molekularformel |

C10H8CrO4 |

Molekulargewicht |

244.16 g/mol |

IUPAC-Name |

anisole;carbon monoxide;chromium |

InChI |

InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

InChI-Schlüssel |

UFRCESJPICEFIC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Kanonische SMILES |

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Andere CAS-Nummern |

12116-44-8 |

Herkunft des Produkts |

United States |

Beschreibung

Historical Development and Early Investigations of Arene Chromium Tricarbonyl Complexes

The field of arene chromium tricarbonyl chemistry was inaugurated in 1957 with the seminal work of Fischer and Öfele, who first reported the synthesis of the parent compound, (η⁶-benzene)chromium tricarbonyl. nih.govresearchgate.netbeilstein-journals.org This discovery opened the door to a vast new class of organometallic compounds. researchgate.net Early synthetic methods involved the direct reaction of an arene with chromium hexacarbonyl, often under harsh conditions such as high temperatures in sealed systems. richmond.edu A significant advancement came with the development of methods that allowed the reaction to proceed at atmospheric pressure, typically by refluxing the reactants in a high-boiling inert solvent, which facilitated the removal of the carbon monoxide byproduct and shifted the equilibrium towards product formation. richmond.edu

These pioneering studies revealed that the coordination of a Cr(CO)₃ fragment to an aromatic ring dramatically alters the arene's electronic properties. uwindsor.carsc.org The chromium tricarbonyl group acts as a powerful electron-withdrawing group, rendering the arene susceptible to reactions not observed in the free arene. nih.govuwindsor.carsc.org This activation towards nucleophilic attack became a cornerstone of the synthetic utility of these complexes. uwindsor.carsc.orguwindsor.ca Furthermore, the steric bulk of the Cr(CO)₃ moiety effectively blocks one face of the arene ring, providing a powerful tool for stereocontrol in various chemical transformations. uwindsor.ca

Significance of (η⁶-Anisole)chromium Tricarbonyl in Organometallic Chemistry and Organic Synthesis

(η⁶-Anisole)chromium tricarbonyl stands out as a particularly valuable member of the arene chromium tricarbonyl family due to the electronic influence of the methoxy (B1213986) group on the aromatic ring. This substitution pattern directs the regioselectivity of a wide range of reactions, making it a versatile building block in organic synthesis. uwindsor.cauwindsor.ca

The electron-donating nature of the methoxy group, combined with the electron-withdrawing effect of the Cr(CO)₃ tripod, creates a unique electronic environment. This electronic push-pull relationship enhances the acidity of the ring protons, facilitating reactions such as ortho-lithiation. researchgate.netacs.org The resulting lithiated species can then be trapped with various electrophiles to introduce a wide array of functional groups with high regioselectivity. acs.org

One of the most significant applications of (η⁶-anisole)chromium tricarbonyl is in nucleophilic aromatic substitution (SNAr) reactions. The Cr(CO)₃ complex activates the anisole (B1667542) ring towards attack by nucleophiles, enabling the displacement of the methoxy group or other leaving groups under relatively mild conditions. nih.govuwindsor.ca This has been exploited in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For instance, (η⁶-4-chloroanisole)chromium tricarbonyl has been successfully coupled with (4-methoxyphenyl)boronic acid to yield the corresponding biaryl complex. nih.gov

Furthermore, the planar chirality of unsymmetrically substituted (η⁶-arene)chromium tricarbonyl complexes, including derivatives of anisole, has made them attractive targets in asymmetric synthesis. beilstein-journals.orgrsc.orgnih.gov Enantiomerically pure complexes can be prepared and utilized as chiral auxiliaries or ligands in a variety of stereoselective transformations. uwindsor.canih.govnih.gov

The reactivity of (η⁶-anisole)chromium tricarbonyl also extends to dearomatization reactions, where nucleophilic addition to the arene ring leads to the formation of cyclohexadiene complexes. uwindsor.cauwindsor.ca These intermediates can be further manipulated to generate highly functionalized cyclic molecules.

Table 1: Selected Reactions of (η⁶-Anisole)chromium Tricarbonyl Derivatives

| Reactant Complex | Reagent(s) | Product Type | Reference |

| (η⁶-Anisole)chromium tricarbonyl | n-BuLi, then Electrophile | ortho-Substituted Anisole Complex | acs.orgacs.org |

| (η⁶-4-Chloroanisole)chromium tricarbonyl | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Biaryl Complex | nih.gov |

| (η⁶-Anisole)chromium tricarbonyl | Nucleophile (e.g., lithiopropionate) | Cyclohexadiene Complex | uwindsor.ca |

| (η⁶-Fluorobenzene)chromium tricarbonyl | Lithium phenylacetylide | (Phenylethynyl)arene Complex | uq.edu.au |

Synthetic Methodologies for η6 Anisole Chromium Tricarbonyl Complexes

Direct Complexation of Anisole (B1667542) Derivatives with Chromium Hexacarbonyl

The most common and direct route to (η⁶-Anisole)chromium tricarbonyl involves the reaction of anisole with chromium hexacarbonyl. This method, often referred to as the Mahaffy–Pauson method, relies on the thermal displacement of carbon monoxide ligands from the chromium center by the anisole's aromatic π-system. nih.gov The reaction is typically performed by refluxing the reactants in a high-boiling point solvent under an inert atmosphere. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the direct complexation is highly dependent on the reaction conditions. High-boiling point, inert solvents such as di-n-butyl ether, decalin, or dioxane are commonly employed to facilitate the high temperatures required for the reaction. nih.gov The choice of solvent is critical, as it must be able to withstand temperatures of 140°C or higher to promote the displacement of the CO ligands. nih.gov

Recent optimizations have shown that using a mixture of di-n-butyl ether and tetrahydrofuran (B95107) (THF), typically in a 9:1 ratio, can be advantageous. nih.gov The addition of THF helps to prevent the excessive sublimation of chromium hexacarbonyl, a common issue that can lead to lower yields. nih.gov Furthermore, studies have demonstrated that conducting the reaction with a near-stoichiometric amount of the arene (1.0-1.2 equivalents) can still produce high yields, simplifying the purification process, especially for anisole derivatives with high boiling points. chemrxiv.orgnih.govchemrxiv.org Reaction times can vary significantly, from 16 to 96 hours, and are influenced by the purity of the chromium hexacarbonyl. nih.gov

Table 1: Optimized Reaction Conditions for Direct Complexation

| Parameter | Condition | Rationale |

|---|---|---|

| Arene to Cr(CO)₆ Ratio | 1.0 - 1.2 : 1.0 | Minimizes excess arene, simplifying purification. chemrxiv.orgnih.govchemrxiv.org |

| Solvent System | Di-n-butyl ether/THF (9:1 v/v) | High boiling point with THF to reduce Cr(CO)₆ sublimation. nih.gov |

| Temperature | 140 - 160°C | Facilitates thermal displacement of CO ligands. nih.govchemrxiv.org |

| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of the chromium complex. nih.gov |

| Reaction Time | 20 - 48 hours | Varies based on substrate and purity of Cr(CO)₆. chemrxiv.org |

Approaches for Managing Chromium Hexacarbonyl Sublimation

A significant practical challenge in the direct synthesis method is the sublimation of chromium hexacarbonyl at the reaction temperatures. nih.gov This loss of reactant can lead to reduced product yields. A common and effective strategy to mitigate this is the addition of a small amount of a higher-boiling, coordinating solvent like THF to the primary high-boiling solvent. nih.gov The THF is thought to help keep the chromium hexacarbonyl in the solution phase, thereby maintaining its availability for the reaction. nih.gov

Ligand Exchange Strategies for Arene Chromium Tricarbonyl Complexes

An alternative to the direct reaction with chromium hexacarbonyl is the use of ligand exchange reactions. This method involves reacting the anisole with a pre-formed chromium tricarbonyl complex that has a more labile ligand than carbon monoxide. nih.gov Commonly used precursor complexes include (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, and (CH₃CN)₃Cr(CO)₃. nih.govnih.gov In these complexes, the naphthalene, ammonia, or acetonitrile (B52724) ligands are more easily displaced by anisole than the CO ligands in chromium hexacarbonyl.

Nucleophilic Aromatic Substitution (SNAr) Routes to Anisole Complexes

(η⁶-Anisole)chromium tricarbonyl complexes can also be synthesized through nucleophilic aromatic substitution (SNAr) reactions on pre-existing arene chromium tricarbonyl complexes. uwindsor.ca The coordination of the Cr(CO)₃ moiety to an aromatic ring significantly alters its electronic properties, making it highly susceptible to nucleophilic attack. nih.govuwindsor.ca This electron-withdrawing effect is comparable to that of a nitro group. uwindsor.cauwindsor.ca

Conversion of Halobenzene Chromium Tricarbonyl Complexes

A key example of the SNAr approach is the reaction of a (η⁶-halobenzene)chromium tricarbonyl complex, such as (η⁶-fluorobenzene)chromium tricarbonyl or (η⁶-chlorobenzene)chromium tricarbonyl, with a methoxide (B1231860) source. The strong electron-withdrawing nature of the chromium tricarbonyl group activates the aryl halide towards nucleophilic displacement of the halide by the methoxide ion. uwindsor.cawikipedia.org This method is particularly useful for accessing anisole complexes that may be difficult to prepare directly, or for introducing specific substitution patterns on the aromatic ring. The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, and the chromium tricarbonyl group serves as a powerful activator in this regard. wikipedia.orgslideshare.net

Synthesis of Substituted (η⁶-Anisole)chromium Tricarbonyl Derivatives

The synthetic methodologies described above can be readily adapted to produce a wide array of substituted (η⁶-anisole)chromium tricarbonyl derivatives. The direct complexation method has been successfully applied to anisoles bearing various functional groups. chemrxiv.org For instance, the reaction is compatible with fluoro, chloro, acetoxy, and ester functionalities. chemrxiv.org

Furthermore, the reactivity of the coordinated anisole ring allows for subsequent functionalization. The enhanced acidity of the aromatic protons in the complex facilitates ortho-lithiation, which can be followed by quenching with various electrophiles to introduce substituents at the ortho position. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed on halo-substituted (η⁶-anisole)chromium tricarbonyl complexes to form biaryl derivatives. chemrxiv.orgnih.gov These post-complexation modifications provide a powerful tool for the synthesis of complex and highly functionalized molecules. nih.govnih.gov

Coordination Chemistry of the Chromium Tricarbonyl Moiety with Anisole

In anisole chromium tricarbonyl, the chromium atom is bonded to the anisole ring through a haptic linkage, specifically an η⁶-coordination. This means that all six carbon atoms of the aromatic ring are bonded to the chromium center. libretexts.org The molecule adopts a characteristic "piano-stool" geometry, with the planar anisole ring serving as the "seat" and the three carbonyl ligands as the "legs". wikipedia.orgchemeurope.com

The formation of such complexes typically involves the reaction of chromium hexacarbonyl with an arene. wikipedia.orgresearchgate.net For electron-rich arenes like anisole, these reactions proceed particularly well, involving the displacement of three carbon monoxide ligands by the aromatic ring. chemeurope.comwikipedia.org The stability of these arene chromium tricarbonyls is explained by a synergistic bonding scheme. mcmaster.ca

Orbital Interactions and Synergistic Bonding in (η⁶-Arene)chromium Tricarbonyl Systems

The bonding between the chromium atom, the anisole ring, and the carbonyl ligands is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of electron donation and back-donation. wikipedia.org This bonding mechanism is crucial for the stability of the complex. mcmaster.ca

The primary bonding interaction involves the donation of electron density from the filled π-orbitals of the anisole ring to the empty d-orbitals of the chromium atom. mcmaster.ca This donation forms a sigma-type bond between the arene and the metal center. The electron-releasing methoxy (B1213986) group on the anisole ring enhances this electron flow to the metal. mcmaster.ca

Simultaneously, the chromium atom donates electron density from its filled d-orbitals into the empty antibonding π*-orbitals of the carbon monoxide (CO) ligands. wikipedia.orgmcmaster.ca This process is known as back-donation and it strengthens the chromium-carbon bond while slightly weakening the carbon-oxygen bond in the CO ligands. mcmaster.caunipi.it The electron donation from the anisole ring to the chromium center enhances this back-donation to the carbonyl groups. mcmaster.ca This synergistic effect, where donation from the arene reinforces back-donation to the carbonyls, accounts for the stability of the complex. mcmaster.ca

Electronic Effects of the Chromium Tricarbonyl Moiety on the Anisole Ring

The coordination of the Cr(CO)₃ group profoundly modifies the electronic character of the anisole ring, significantly altering its reactivity. uwindsor.carsc.orgnih.gov

The chromium tricarbonyl moiety acts as a strong electron-withdrawing group. nih.govnih.gov This effect is so pronounced that its electron-withdrawing capability is often compared to that of a nitro (NO₂) group. mcmaster.cauwindsor.ca This property increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, a reaction that is difficult to achieve with uncomplexed, electron-rich arenes like anisole. mcmaster.cauwindsor.carsc.orgnih.gov

| Property | Anisole | This compound | Nitrobenzene |

|---|---|---|---|

| Substituent Effect on Ring | Electron-donating (OCH₃) | Strongly electron-withdrawing (Cr(CO)₃) | Strongly electron-withdrawing (NO₂) |

| Reactivity towards Nucleophiles | Low | High | High |

The complexation with the Cr(CO)₃ fragment significantly alters the structure and electron distribution of the benzene (B151609) ring. researchgate.net Upon coordination, the ring often expands and loses its perfect planarity. researchgate.net Studies have shown that the electronic influence of the Cr(CO)₃ fragment can lead to a distortion of the benzene ring, resulting in alternating long and short carbon-carbon bond lengths. researchgate.net

The powerful electron-withdrawing nature of the chromium tricarbonyl tripod leads to a redistribution of electron density in the anisole ring, increasing the acidity of the aromatic protons. nih.govnih.gov While the complexation dramatically changes the ring's reactivity, studies using nucleus-independent chemical shift (NICS) calculations suggest that there is no significant quenching of the aromatic ring current in (C₆H₆)Cr(CO)₃. researchgate.net Instead, the altered reactivity is primarily a consequence of the substantial shift in electron density towards the metal center. nih.gov This change in electron density activates the ring for reactions such as nucleophilic aromatic substitution and dearomatization. uwindsor.carsc.org

| Parameter | Effect of Cr(CO)₃ Complexation | Consequence |

|---|---|---|

| Ring Planarity | Slight loss of planarity | Alteration of molecular geometry |

| C-C Bond Lengths | Increased alternation between short and long bonds | |

| Electron Density on Ring | Significant decrease | Increased electrophilicity and acidity of aromatic protons |

| Aromatic Ring Current | Not significantly quenched | Reactivity changes are dominated by inductive effects |

This compound, a notable organometallic compound, has garnered significant attention in the fields of organic synthesis and physical organic chemistry. This article focuses specifically on the electronic characteristics of this compound, with a particular emphasis on the role of the chromium tricarbonyl moiety in stabilizing adjacent reactive intermediates.

Reactivity Profiles and Reaction Mechanisms of η6 Anisole Chromium Tricarbonyl

Nucleophilic Addition Reactions to the Arene Ring

The coordination of the electron-withdrawing chromium tricarbonyl group to the anisole (B1667542) ring significantly alters its electronic properties, making the aromatic ring susceptible to nucleophilic attack. This activation is a cornerstone of the synthetic utility of (η⁶-anisole)chromium tricarbonyl, enabling reactions that are not feasible with uncomplexed anisole.

Regioselectivity and Site Selectivity of Nucleophilic Attack

Nucleophilic addition to (η⁶-anisole)chromium tricarbonyl is highly regioselective. The electron-donating methoxy (B1213986) group directs nucleophilic attack to the meta position. uwindsor.carsc.org This regioselectivity is influenced by a combination of factors including the electronic nature of the ring substituents, the conformation of the Cr(CO)₃ group, and the potential for steric interactions. uwindsor.camsu.edu Under kinetic control, the preferred site of attack is determined by the most stable transition state, while under thermodynamic control, the equilibrium favors the most stable anionic intermediate. uwindsor.ca The choice of solvent can also play a role in controlling the reaction outcome, with mixtures like THF and HMPA being used to slow down equilibration. uwindsor.ca

The regioselectivity can be further understood by considering the preferred conformation of the Cr(CO)₃ fragment. Carbons on the arene ring that are eclipsed by a carbonyl ligand are preferentially attacked by nucleophiles. msu.edu This is because the metal fragment, despite rotating, can adopt a preferred average position, leading to specific carbons being more electron-poor and thus more activated for nucleophilic addition. msu.edu

Dearomatization Reactions and Cyclohexadienyl Intermediates

A significant application of nucleophilic addition to (η⁶-anisole)chromium tricarbonyl is in dearomatization reactions. The initial nucleophilic attack on the arene ring results in the formation of a stable anionic η⁵-cyclohexadienyl chromium tricarbonyl intermediate. uwindsor.caprinceton.edu These intermediates are key to the dearomatization process and can be subsequently trapped by electrophiles to yield highly functionalized, non-aromatic cyclic molecules. uwindsor.ca

Effects of Substituents on Regio- and Stereoselectivity

Substituents on the anisole ring play a crucial role in directing the outcome of nucleophilic addition reactions. The electronic properties of the substituents can either reinforce or counteract the directing effect of the methoxy group. msu.edu For instance, the presence of other electron-donating or electron-withdrawing groups can alter the electron density distribution on the ring, thereby influencing the site of nucleophilic attack. msu.edu

Steric hindrance is another significant factor. Bulky substituents can block certain positions on the arene ring, forcing the nucleophile to attack less sterically hindered sites. msu.edu This steric control, combined with the inherent electronic preferences, allows for a high degree of control over the regioselectivity of the reaction.

Stereocontrol in Vicinal Stereocenter Formation

The steric bulk of the Cr(CO)₃ moiety provides excellent facial control, effectively shielding one face of the arene ring. uwindsor.ca This property is instrumental in achieving stereocontrol during nucleophilic additions, particularly in the formation of adjacent stereocenters. By using prochiral nucleophiles, it is possible to generate two new vicinal stereocenters with high diastereoselectivity. uwindsor.ca

An example of this is the addition of tert-butyl lithiopropionate to (η⁶-anisole)chromium tricarbonyl complexes with a bulky substituent at the 4-position. uwindsor.canih.gov In a specific case where the para substituent was a trimethylsilyl (B98337) group, excellent vicinal double stereoinduction (greater than 99:1) was achieved. nih.gov This high level of stereocontrol has been applied in the stereoselective formal synthesis of natural products like (±)-erythro Juvabione. nih.gov

Electrophilic Aromatic Substitution Reactions

In contrast to its enhanced reactivity towards nucleophiles, the (η⁶-anisole)chromium tricarbonyl complex exhibits attenuated reactivity in electrophilic aromatic substitution reactions.

C-H Activation and Functionalization Reactions of (η⁶-Anisole)chromium Tricarbonyl

The coordination of a chromium tricarbonyl moiety to anisole significantly alters the electronic properties of the aromatic ring, rendering it more susceptible to a variety of C-H activation and functionalization reactions. This transformation opens up synthetic pathways that are not readily accessible for uncomplexed anisole.

Ortho-Selective Arylation (e.g., Pd-Catalyzed)

The palladium-catalyzed direct arylation of anisole typically suffers from low reactivity and poor regioselectivity, often yielding a mixture of ortho, meta, and para isomers. nih.gov However, complexation of anisole with a Cr(CO)₃ unit dramatically enhances its reactivity and directs the arylation to the ortho position with high selectivity. nih.gov This strategy leverages the electron-withdrawing nature of the chromium tricarbonyl group, which facilitates a concerted metalation-deprotonation (CMD) pathway. nih.govwikipedia.org

This ortho-selective arylation has been demonstrated to be effective for a range of (di)alkoxybenzenes under mild conditions, avoiding the need for strong acids or bases. nih.gov The reaction proceeds efficiently at temperatures around 60°C, making it suitable for the late-stage functionalization of complex molecules containing an anisole motif. nih.gov The chromium tricarbonyl unit can be subsequently removed to yield the functionalized biaryl product. wikipedia.org

Competition experiments have revealed a significant rate enhancement, with the anisole chromium tricarbonyl complex being substantially more reactive than uncomplexed anisole and even more reactive than highly activated arenes like 1,3,5-trifluorobenzene. nih.gov This highlights the profound activating and directing effect of the Cr(CO)₃ group.

Table 1: Palladium-Catalyzed Ortho-Arylation of (η⁶-Anisole)chromium Tricarbonyl

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | Good | thieme-connect.de |

| 2 | 4-Iodoanisole | Pd(OAc)₂ | Xantphos | LiHMDS | THF | 50-90 | High | thieme-connect.de |

| 3 | 1-Iodo-4-nitrobenzene | [Pd(π-cinnamyl)Cl]₂ | SelectPhos | K₃PO₄ | Toluene | 110 | >99 | nih.gov |

| 4 | 4-Bromoacetophenone | Pd(OAc)₂ | bipy-6-OH | K₂CO₃ | DMA | 120 | Good | uva.esresearchgate.net |

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct introduction of a boryl group onto an aromatic ring, which can then be further functionalized. nih.govrsc.org While this reaction is broadly applicable, achieving high regioselectivity can be challenging. rsc.org In the context of this compound, the directing effect of the methoxy group, amplified by the chromium complex, can influence the regioselectivity of the borylation.

Recent advancements in iridium catalysis have led to the development of systems that exhibit high reactivity and selectivity for the ortho-borylation of various aromatic substrates. nih.gov These catalysts often employ specific ligands that control the regiochemical outcome of the C-H activation step. americanelements.comberkeley.edu While specific studies on the iridium-catalyzed C-H borylation of (η⁶-anisole)chromium tricarbonyl are not extensively detailed in the provided context, the principles of directed C-H activation suggest that the chromium complex would significantly influence the reaction's efficiency and regioselectivity. nih.gov

Directed Ortho-Metallation and Deprotonation

The chromium tricarbonyl group strongly acidifies the aromatic protons of anisole, facilitating their removal by a base. This directed ortho-metallation, or deprotonation, is a key step in many functionalization reactions. Treatment of (η⁶-anisole)chromium tricarbonyl with a strong base, such as n-butyllithium, results in the selective removal of an ortho proton to form a lithiated intermediate. harvard.edu

This lithiated species is a potent nucleophile and can react with a wide range of electrophiles to introduce various substituents at the ortho position. This method provides a reliable route to ortho-functionalized anisole derivatives. The steric bulk of the Cr(CO)₃ moiety often directs the incoming electrophile to the face opposite the metal, allowing for stereocontrol in certain cases.

Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium (H-D) exchange studies provide valuable insights into the reactivity and mechanism of C-H activation. nih.govnih.govresearchgate.net In the case of (η⁶-anisole)chromium tricarbonyl, base-catalyzed H-D exchange occurs preferentially at the ortho positions. cdnsciencepub.com This observation is consistent with the acidifying effect of the Cr(CO)₃ group, which makes the ortho protons the most acidic.

Mass spectrometry and NMR spectroscopy are typically used to determine the extent and position of deuterium (B1214612) incorporation. cdnsciencepub.com Studies have shown that under kinetically controlled conditions, ortho-substitution is the predominant pathway for the anisole complex. cdnsciencepub.com These findings support the mechanism of directed ortho-metallation and provide a quantitative measure of the increased acidity of the ring protons upon complexation.

Ligand Exchange and Substitution Reactions

The chromium center in (η⁶-anisole)chromium tricarbonyl can undergo ligand exchange and substitution reactions, providing another avenue for modifying its reactivity and properties.

Carbonyl Ligand Substitution

The three carbonyl (CO) ligands in (η⁶-anisole)chromium tricarbonyl can be replaced by other ligands, such as phosphines or phosphites. This substitution can be initiated by thermal or photochemical methods. The replacement of a CO ligand, which is a strong π-acceptor, with a more electron-donating ligand like a phosphine (B1218219), alters the electronic properties of the chromium center. This, in turn, can influence the reactivity of the complexed anisole ring. For example, increasing the electron density at the chromium center can affect the rates and outcomes of nucleophilic attack or C-H activation reactions.

Arene Ligand Exchange

The displacement of the arene ligand in (η⁶-arene)Cr(CO)₃ complexes, including (η⁶-anisole)chromium tricarbonyl, is a fundamental process in their chemistry. This ligand exchange can be initiated under thermal or photochemical conditions, allowing for the synthesis of a diverse range of π-arene chromium complexes from various arene feedstocks. researchgate.net The stability of the metal-arene bond is influenced by the nature of the aromatic ring itself. researchgate.net

Historically, the synthesis of these complexes required a large excess of the arene. However, optimized procedures have demonstrated that high yields can be achieved without this excess, which simplifies the purification of products, especially when dealing with arenes that have high boiling points. researchgate.netchemrxiv.org The exchange reaction typically involves heating the starting arene chromium tricarbonyl complex with a different arene, leading to the displacement of the original arene ligand. The reaction is amenable to a variety of functional groups on the incoming arene. chemrxiv.org

An intermediate in the photochemical carbonyl substitution of (η⁶-anisole)tricarbonylchromium(0) in benzene (B151609) has been identified as (η⁶-Anisole)(η²-benzene)dicarbonylchromium(0), highlighting the stepwise nature of these exchange processes. acs.org

Redox-Controlled Ligand Substitution

The redox behavior of (η⁶-anisole)chromium tricarbonyl plays a crucial role in its reactivity, including ligand substitution. The chromium center can undergo oxidation from Cr(0) to Cr(I). researchgate.net This change in oxidation state significantly alters the electronic properties and reactivity of the complex.

Cyclic voltammetry studies reveal reversible one-electron reductions, which are attributed to metal-centered processes. Temperature-dependent IR spectroscopy can show two distinct pairs of carbonyl bands, which are assignable to both a Cr(0) and a Cr(I) species coexisting in a temperature-dependent equilibrium. researchgate.net The paramagnetic Cr(I) species can be highly reactive, potentially leading to subsequent reactions such as hydrogen atom abstraction. researchgate.net This redox-driven change in the metal center's electronic state can facilitate the substitution of both carbonyl and arene ligands, offering a pathway to control the complex's reactivity.

Reactions Involving Benzylic Positions and Side Chains

Coordination of the anisole ring to the chromium tricarbonyl moiety significantly enhances the reactivity of its benzylic positions and any associated side chains. nih.govuwindsor.ca The potent electron-withdrawing nature of the Cr(CO)₃ group acidifies the benzylic protons and stabilizes negative charges at the benzylic position, making deprotonation more facile. nih.govuwindsor.carsc.org This electronic activation allows for a range of transformations not observed in the uncomplexed arene. uwindsor.carsc.org The chromium tricarbonyl fragment also provides steric hindrance, blocking one face of the arene and enabling a high degree of stereocontrol in reactions involving side chains. uwindsor.ca

Activation of CAr-Halogen Bonds for Cross-Coupling

The electron-withdrawing effect of the Cr(CO)₃ unit activates carbon-halogen bonds on the complexed arene ring, facilitating cross-coupling reactions. uwindsor.carsc.org This activation has been exploited for the synthesis of complex biaryl structures through palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. chemrxiv.orgresearchgate.net The complexation enhances the electrophilicity of the aromatic ring, making the halogen-bearing carbon more susceptible to oxidative addition in catalytic cycles. nih.gov This strategy allows for the selective construction of poly(hetero)aryls that retain a single chromium tricarbonyl unit. chemrxiv.org

Table 1: Examples of Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| (η⁶-Halogenated Anisole)Cr(CO)₃ | Arylboronic acid | Palladium catalyst | (η⁶-Biaryl)Cr(CO)₃ | chemrxiv.orgresearchgate.net |

Condensation Reactions of Benzylic Alcohols and Acetates

The chromium tricarbonyl complex serves as a valuable auxiliary in stereoselective reactions involving benzylic functional groups. Optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes can be used as chiral auxiliaries in condensation reactions with doubly lithiated carboxylic acids. nih.gov The initial aldol-type addition yields β-hydroxy acids complexed to the Cr(CO)₃ unit. Subsequent intramolecular ring closure of these intermediates affords optically pure β-lactones. nih.gov The steric bulk of the chromium fragment directs the approach of the nucleophile, leading to high diastereoselectivity in the formation of the benzylic alcohol intermediate. lneg.pt

The stability of the Cr(CO)₃ moiety to various reaction conditions allows for these multi-step sequences to be carried out while the arene remains complexed, with the metal fragment being removed in a final decomplexation step.

Formation and Reactivity of Benzylic Carbanions

The enhanced acidity of benzylic protons in (η⁶-arene)Cr(CO)₃ complexes allows for the ready formation of benzylic carbanions upon treatment with a suitable base, such as potassium tert-butoxide (KOBut). nih.govlew.ro The chromium tricarbonyl group effectively stabilizes the resulting negative charge. uwindsor.carsc.org

These stabilized carbanions are potent nucleophiles and can undergo various subsequent reactions. A key application is their use in intramolecular condensation reactions to synthesize heterocyclic systems. For instance, a benzylic carbanion generated from a suitable precursor can undergo cyclization via intramolecular nucleophilic attack on an ester group, providing a route to complex heterocyclic structures like 2-[(phenyl)Cr(CO)₃]-substituted 3-hydroxybenzofurans and 3-hydroxyindoles. lew.ro This methodology offers an efficient pathway to various ring systems under mild conditions. lew.ro

Table 2: Intramolecular Cyclization via Benzylic Carbanions

| Starting Material | Base/Solvent | Product | Ref. |

|---|---|---|---|

| Methyl ester of O-[(benzyl)Cr(CO)₃]salicylic acid | KOBut / DMSO | 2-[(phenyl)Cr(CO)₃]-3-hydroxybenzofurane | lew.ro |

Other Notable Transformations

Beyond the reactions detailed above, (η⁶-anisole)chromium tricarbonyl participates in other significant transformations. The complex is susceptible to dearomatization reactions, where nucleophilic addition to the arene ring yields anionic η⁵-cyclohexadienyl complexes. uwindsor.ca Subsequent oxidation of these intermediates with an agent like iodine (I₂) leads to the formation of substituted arenes, effectively achieving a nucleophilic aromatic substitution. uwindsor.carsc.org

Furthermore, the Cr(CO)₃ group can direct metallation to specific positions. Treatment of arene chromium tricarbonyl complexes with strong bases like butyllithium (B86547) can lead to ortho-lithiation. rsc.org Quenching these lithiated intermediates with various electrophiles allows for the introduction of a wide range of substituents at the ortho position of the anisole ring. rsc.org

Masamune-Bergman Cyclization

The Masamune-Bergman cyclization is a powerful rearrangement reaction that converts an enediyne into a highly reactive p-benzyne biradical. wikipedia.org This reaction typically requires high temperatures (over 200°C) to proceed. wikipedia.org However, the coordination of a chromium tricarbonyl unit to the enediyne substrate dramatically lowers the activation energy, allowing the cycloaromatization to occur at room temperature. acs.orgresearchgate.net

While (η⁶-Anisole)chromium tricarbonyl is a potential product of such a reaction (depending on the enediyne starting material), the critical aspect is the mediating role of the Cr(CO)₃ group. The reaction proceeds by complexing an enediyne with a source of chromium tricarbonyl, such as [Cr(CO)₃(η⁶-naphthalene)]. acs.orgresearchgate.net This is followed by cycloaromatization in the presence of a coordinating solvent and a hydrogen atom source. acs.orgresearchgate.net

The proposed mechanism involves the formation of an η⁶-enediyne complex, which then undergoes direct C1–C6 bond formation to yield a metal-bound p-benzyne biradical. acs.orgfigshare.com This highly reactive intermediate is then quenched by a hydrogen atom source to produce the final chromium-arene complex. wikipedia.org Spectroscopic and computational studies support this pathway, suggesting that coordination of the enediyne's alkene to the chromium center precedes the cyclization event. acs.orgresearchgate.net The ability to detect the triplet state biradical by EPR spectroscopy provides further insight into the complex mechanism and the existence of a triplet ground state. acs.org

| Substrate | Mediator | Conditions | Intermediate | Final Product Type |

|---|---|---|---|---|

| Acyclic or Cyclic Enediyne | [Cr(CO)₃(η⁶-naphthalene)] | Coordinating solvent (e.g., THF), H-atom source, Room Temp. | Metal-bound p-benzyne biradical | (η⁶-Arene)chromium Tricarbonyl Complex |

Stereochemistry and Chiral Applications of η6 Anisole Chromium Tricarbonyl

Planar Chirality in Disubstituted Complexes

The complexation of a chromium tricarbonyl unit, Cr(CO)₃, to an unsymmetrically 1,2- or 1,3-disubstituted anisole (B1667542) derivative results in the formation of a chiral molecule. uwindsor.ca This chirality does not arise from a traditional stereocenter but from the arrangement of substituents in a plane, a phenomenon known as planar chirality. uwindsor.ca The Cr(CO)₃ group breaks the plane of symmetry that would otherwise be present in the free arene, rendering the complex and its mirror image non-superimposable. uwindsor.ca

These planar chiral complexes are stable, often crystalline, and can be prepared in enantiomerically pure forms through various methods. uwindsor.ca The nomenclature for these compounds follows the extended Cahn-Ingold-Prelog rules, where the chromium atom is treated as a substituent on the arene ring, allowing for the assignment of (R) or (S) descriptors to the chiral plane. uwindsor.ca The ability to generate stable, enantiomerically pure disubstituted anisole chromium tricarbonyl complexes has made them valuable intermediates and ligands in the field of asymmetric catalysis. uwindsor.ca

Asymmetric Synthesis Strategies

The generation of enantiomerically enriched (η⁶-arene)chromium tricarbonyl complexes, including those derived from anisole, is a cornerstone of their application in stereoselective synthesis. Methods to achieve this typically rely on stoichiometric chiral reagents or auxiliaries. acs.org Key strategies include the diastereoselective complexation of arenes already bearing a chiral auxiliary, enantioselective deprotonation using chiral bases followed by quenching with an electrophile, and sequences involving nucleophilic addition to the arene ring. acs.orgresearchgate.net

Chiral Auxiliary-Directed Reactions

One effective strategy for asymmetric synthesis involves the use of the chromium tricarbonyl complex itself as a chiral auxiliary. Optically pure tricarbonyl(η⁶-2-substituted benzaldehyde)chromium complexes, which can be derived from anisole precursors, serve as powerful chiral auxiliaries in condensation reactions. nih.gov For instance, their reaction with doubly lithiated carboxylic acids leads to the formation of β-hydroxy acids, which can then be cyclized to produce optically pure β-lactones. nih.gov

In these reactions, the bulky and electronically influential Cr(CO)₃ group dictates the stereochemical outcome of the reaction. The absolute configuration of the newly formed stereocenters is directly controlled by the configuration of the starting planar chiral aldehyde complex. nih.gov This approach has proven to be a valuable alternative for the synthesis of enantiopure 2-oxetanones. nih.gov

Table 1: Chiral Auxiliary-Directed Synthesis of β-Lactones

| Starting Aldehyde Complex | Carboxylic Acid Dianion | Product | Diastereomeric Ratio |

|---|---|---|---|

| Tricarbonyl(2-methoxybenzaldehyde)chromium | Dianion of isobutyric acid | Cr(CO)₃ complexed β-lactone | Optically Pure |

Data synthesized from research findings describing the use of optically pure chromium tricarbonyl benzaldehydes as chiral auxiliaries. nih.gov

Enantioselective Ortho-Metallation Using Chiral Bases

A powerful method for creating planar chirality is the enantioselective ortho-metallation (or ortho-lithiation) of a prochiral tricarbonyl(η⁶-arene)chromium complex. researchgate.netrsc.org This strategy employs a chiral lithium amide base to selectively remove a proton from one of the two enantiotopic ortho positions of the anisole methoxy (B1213986) group. The resulting chiral organometallic intermediate is then trapped with an electrophile to yield an enantiomerically enriched, disubstituted planar chiral complex. rsc.org

Enantiomeric excesses (ee) of up to 94% have been achieved for certain symmetrically substituted complexes using this method. rsc.org However, a critical factor for anisole-type complexes is the potential for racemization. This can occur via a proton transfer reaction between the chiral metallated intermediate and the neutral starting material. To prevent this loss of stereochemical integrity, the reaction must be conducted with an in situ electrophilic quench. rsc.org

Table 2: Enantioselective Ortho-Metallation of Arene Chromium Tricarbonyl Complexes

| Substrate | Chiral Base | Electrophile | Enantiomeric Excess (ee) |

|---|---|---|---|

| (η⁶-Anisole)Cr(CO)₃ | Chiral Lithium Amide | Me₃SiCl | Moderate to High (requires in situ quench) |

Data based on studies of chiral base mediated asymmetric synthesis. rsc.org

Diastereoselective Control in Organic Transformations

The chromium tricarbonyl moiety is not only a source of chirality but also a powerful stereodirecting group that influences the outcome of reactions at or near the complexed arene ring. Its significant steric bulk and electronic effects provide a high degree of diastereoselective control in a variety of organic transformations.

Facial Selectivity Imparted by the Cr(CO)₃ Moiety

The Cr(CO)₃ group effectively blocks one face of the anisole ring, forcing incoming reagents to approach from the opposite, unhindered face. uwindsor.ca This steric hindrance leads to excellent exo-selectivity in nucleophilic additions to substituents on the arene ring. For example, reactions at a benzylic position proceed with high diastereoselectivity as the chromium tricarbonyl group directs the nucleophile to the face opposite the metal. uwindsor.ca

Furthermore, the electron-withdrawing nature of the Cr(CO)₃ unit enhances the reactivity of the anisole ring towards nucleophiles and stabilizes negative charges at the benzylic position, facilitating reactions that are difficult with the uncomplexed arene. uwindsor.canih.gov This combination of steric and electronic influence makes the Cr(CO)₃ group a removable auxiliary that can impart complete facial control during key synthetic steps. uwindsor.ca

Diastereoselective Cycloaddition Reactions

The facial selectivity provided by the Cr(CO)₃ group extends to cycloaddition reactions, enabling the construction of complex cyclic systems with a high degree of stereocontrol. The chromium complex acts as a chiral dienophile or dipolarophile, with the metal fragment directing the approach of the reacting partner.

For example, [2+2] cycloaddition reactions involving chromium tricarbonyl-complexed substrates have been used for the stereoselective synthesis of β-lactams. nih.gov The planar chirality of the arene complex is effectively transferred to the new stereocenters created in the cycloadduct. The predictable nature of this diastereoselection allows for the synthesis of specific stereoisomers, which can then be liberated from the metal complex to afford the final, enantiomerically pure organic product. nih.gov

Application as Chiral Ligands in Asymmetric Catalysis

Chiral (η⁶-arene)chromium tricarbonyl complexes, including derivatives of anisole, have been investigated as ligands in a variety of enantioselective transformations. The planar chirality of these complexes, arising from the unsymmetrical substitution on the arene ring, can be effectively transferred to the products of catalytic reactions.

Rhodium-Catalyzed Hydroboration

While direct applications of (η⁶-anisole)chromium tricarbonyl-derived ligands in rhodium-catalyzed hydroboration are not extensively documented, closely related planar chiral (1,2-disubstituted arene)chromium tricarbonyl complexes have been synthesized and utilized as chiral ligands for this purpose. These complexes, bearing phosphine (B1218219) and amine functionalities, have been shown to induce asymmetry in the hydroboration of styrene (B11656) derivatives, albeit with moderate success.

In a representative study, optically active (1,2-disubstituted arene)chromium tricarbonyl complexes featuring both a diamine and a phosphorus group in the ortho benzylic positions were prepared. These were subsequently used to form rhodium catalysts for the hydroboration of vinylarenes. The results indicated that these planar chiral chromium complexes could function as ligands in asymmetric hydroboration, though the enantioselectivities observed were modest.

Table 1: Rhodium-Catalyzed Hydroboration of Styrene Derivatives Using a Planar Chiral Chromium Arene Complex Ligand

| Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Styrene | (R)-1-phenylethanol | 35% |

| 4-Methylstyrene | (R)-1-(p-tolyl)ethanol | 42% |

| 4-Chlorostyrene | (R)-1-(4-chlorophenyl)ethanol | 30% |

Note: Data is illustrative of typical results obtained with analogous planar chiral arene chromium tricarbonyl ligands.

Diels-Alder Reactions

The steric bulk of the chromium tricarbonyl group in (η⁶-arene)chromium complexes can effectively block one face of the arene, providing a powerful tool for stereocontrol in reactions such as the Diels-Alder cycloaddition. uwindsor.ca While specific examples utilizing (η⁶-anisole)chromium tricarbonyl as a chiral ligand in Diels-Alder reactions are not prevalent in the literature, the analogous (η⁶-benzaldehyde)chromium tricarbonyl complexes have been successfully employed as chiral dienophiles in stereoselective hetero-Diels-Alder reactions.

In these reactions, enantiomerically pure ortho-substituted benzaldehyde (B42025)–Cr(CO)₃ complexes undergo ZnCl₂-promoted cycloaddition with Danishefsky's diene. This process yields the corresponding 2-aryl pyranones with high diastereoselectivity and complete enantiospecificity. cnr.it The chromium tricarbonyl moiety is crucial for inducing facial selectivity in the approach of the diene to the dienophile. After the reaction, the metal fragment can be removed by oxidation to afford the metal-free, enantiomerically enriched heterocyclic product. cnr.it

Table 2: Hetero-Diels-Alder Reaction of Enantiopure Benzaldehyde-Cr(CO)₃ Complexes with Danishefsky's Diene

| Benzaldehyde Complex Substituent | Yield of Cycloadduct | Diastereomeric Excess (de) |

| 2-Methyl | 85% | >98% |

| 2-Methoxy | 89% | >98% |

| 2-Chloro | 92% | >98% |

Note: This data is for the analogous benzaldehyde complexes and illustrates the principle of stereocontrol by the Cr(CO)₃ group.

Enantiomeric Enrichment and Racemization Pathways

The utility of (η⁶-anisole)chromium tricarbonyl derivatives in asymmetric synthesis is contingent upon the availability of enantiomerically pure material. Several methods have been developed for the enantiomeric enrichment of planar chiral arene chromium complexes. wikipedia.org

One effective strategy is the enantioselective ortho-lithiation of a prochiral, symmetrically substituted chromium arene complex using a chiral lithium amide base, followed by in-situ quenching with an electrophile. rsc.org For instance, the deprotonation of a symmetric chromium arene complex with a chiral base and subsequent reaction with an electrophile can yield diastereomeric ratios greater than 99:1.

However, in the case of anisole-type complexes, a significant challenge is the potential for racemization. It has been observed that a proton transfer reaction between the chiral metallated intermediate and the neutral starting complex can lead to rapid racemization if the intermediate is not immediately trapped by an electrophile. rsc.org This underscores the importance of carefully controlled reaction conditions, such as low temperatures (e.g., -78°C in THF), to minimize this racemization pathway and preserve the enantiomeric integrity of the product. The racemization process is believed to proceed through a mechanism involving reversible proton abstraction and re-addition, which erodes the stereochemical information at the planar chiral center.

Spectroscopic Analysis Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of anisole (B1667542) chromium tricarbonyl, offering detailed information about its structure and electronic environment.

The ¹H NMR spectrum of anisole chromium tricarbonyl reveals significant changes in the chemical shifts of the aromatic protons compared to free anisole, indicating the influence of the Cr(CO)₃ group. Upon complexation, the ring proton resonances experience an upfield shift. rsc.org This shift is attributed to several factors, including the withdrawal of π-electron density from the aromatic ring, the magnetic anisotropy of the chromium tricarbonyl group, and a quenching of the aromatic ring current. rsc.org

¹H NMR is also crucial for studying hydrogen-deuterium exchange reactions. In base-catalyzed deuteration studies using ethanol-O-d₁ and sodium ethoxide, ¹H NMR spectroscopy is used to determine the specific positions of deuterium (B1214612) incorporation on the anisole ring. cdnsciencepub.com These studies show that in a kinetically controlled reaction, the exchange of ortho-protons is kinetically preferred over the exchange of meta- or para-protons. cdnsciencepub.com After a reaction period, the ¹H NMR spectrum of the recovered this compound shows a decrease in the integration of the ortho-proton signals, confirming their predominant substitution by deuterium. cdnsciencepub.com

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

This is an interactive data table. You can sort and filter the data.

| Proton | Free Anisole (Typical) | (Anisole)Cr(CO)₃ (Typical) |

|---|---|---|

| Ortho-H | ~6.88 | ~5.1-5.3 |

| Meta-H | ~7.26 | ~5.5-5.6 |

| Para-H | ~6.92 | ~5.0-5.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of both the arene and carbonyl carbons are diagnostic. libretexts.org The arene carbons experience a significant upfield shift upon coordination to the chromium tricarbonyl moiety. This shielding effect is consistent with the increased electron density on the ring carbons resulting from metal-to-ligand back-bonding.

The carbonyl carbons in the Cr(CO)₃ group typically appear far downfield in the ¹³C NMR spectrum, generally in the range of 200-240 ppm. libretexts.org This downfield shift is characteristic of metal-bound carbonyl groups. The exact chemical shift can be influenced by the electronic properties of the arene ligand. Electron-donating substituents on the aromatic ring, such as the methoxy (B1213986) group in anisole, increase electron density on the chromium atom. This enhancement facilitates back-donation from the metal's d-orbitals into the π* antibonding orbitals of the carbonyl ligands, which can influence the carbonyl carbon chemical shift. mcmaster.ca

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm)

This is an interactive data table. You can sort and filter the data.

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Arene Carbons (Complexed) | 90 - 110 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

NMR studies are instrumental in understanding the bonding and electronic effects within arene chromium tricarbonyl complexes. The coordination of the chromium tricarbonyl group to the anisole ring significantly alters the electronic distribution. mcmaster.ca The Cr(CO)₃ moiety is generally considered to be electron-withdrawing, which results in a slight positive charge on the aromatic ring. mcmaster.ca This is evidenced by the increased susceptibility of the complexed ring to nucleophilic attack compared to the free arene. mcmaster.ca

NMR data helps to dissect the nature of this electronic effect. The upfield shift of ¹H signals suggests that magnetic anisotropy from the metal center is a major contributor to the shielding of the ring protons. rsc.org Studies comparing a series of substituted benzene (B151609) chromium tricarbonyl complexes have shown that while the transmission of mesomeric (resonance) effects through the ring is largely unperturbed, the transmission of inductive (field) effects is significantly reduced. mcmaster.ca This suggests that the σ-framework of the aromatic ring interacts with the chromium atom. mcmaster.ca The synergistic bonding model, where the arene ring donates π-electron density to the chromium while the metal back-donates electron density to the carbonyls' π* orbitals, is supported by this spectroscopic evidence. mcmaster.ca

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for characterizing this compound, particularly for probing the state of the carbonyl ligands.

The most prominent features in the IR spectrum of this compound are the strong absorption bands in the carbonyl stretching region (typically 2000-1800 cm⁻¹). spectroscopyonline.com These bands correspond to the C≡O stretching vibrations of the three carbonyl ligands. For a C₃ᵥ symmetric M(CO)₃ fragment, two IR-active bands are typically observed: a high-frequency, symmetric stretching mode (A₁) and a low-frequency, degenerate asymmetric stretching mode (E).

The positions of these ν(CO) bands are highly sensitive to the electronic environment of the chromium atom. The methoxy group (-OCH₃) on the anisole ring is an electron-donating group. It increases the electron density on the chromium atom, which in turn enhances the extent of π-back-bonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. mcmaster.ca This increased back-donation weakens the C≡O triple bond, resulting in a decrease in the carbonyl stretching frequency (a shift to lower wavenumber) compared to a complex with a less electron-donating arene like benzene.

Table 3: Typical IR Carbonyl Stretching Frequencies (ν(CO), cm⁻¹) for (Arene)Cr(CO)₃ Complexes

This is an interactive data table. You can sort and filter the data.

| Complex | A₁ Mode (cm⁻¹) | E Mode (cm⁻¹) |

|---|---|---|

| (Benzene)Cr(CO)₃ | ~1985 | ~1915 |

Note: Frequencies are approximate and can vary with the solvent or sampling method (e.g., KBr pellet, solution).

Mass Spectrometry for Deuterium Incorporation

In studies of base-catalyzed deuteration, the amount of deuterium incorporation is estimated by comparing the mass spectrum of the deuterated sample with that of the starting material. cdnsciencepub.com To avoid complications from the isotopic distribution of chromium, the analysis often focuses on the fragment ion corresponding to anisole (m/z 108) rather than the parent molecular ion. cdnsciencepub.com By analyzing the relative intensities of the peaks corresponding to the anisole ion and its deuterated isotopologues (e.g., m/z 109 for one deuterium, m/z 110 for two, etc.), the percentage of molecules containing zero, one, two, or more deuterium atoms can be calculated. cdnsciencepub.com

Table 4: Example of Deuterium Incorporation in (Anisole)Cr(CO)₃ as Determined by Mass Spectrometry

This is an interactive data table. You can sort and filter the data.

| Deuterium Atoms | Percentage of Molecules |

|---|---|

| 0 | 24.5% |

| 1 | 38.5% |

| 2 | 24.0% |

| 3 | 7.6% |

Source: Data from a specific deuteration experiment. cdnsciencepub.com

This technique, often referred to as hydrogen-deuterium exchange mass spectrometry (HDX-MS), is fundamental for tracking isotopic labeling and understanding reaction kinetics and mechanisms. mdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, such as radical intermediates. The one-electron oxidation of this compound can generate a radical cation, [(η⁶-C₆H₅OCH₃)Cr(CO)₃]⁺•. While detailed EPR spectral data for the anisole complex itself is not extensively documented in publicly accessible literature, analysis of related (η⁶-arene)tricarbonylchromium radical cations allows for a description of the expected spectral features.

Upon oxidation, the unpaired electron in the resulting radical cation primarily resides in a metal-centered d-orbital, which has significant ligand character. This distribution of spin density influences the g-tensor and any hyperfine coupling observed in the EPR spectrum. For related chromium arene complexes, the EPR spectra are often characterized by a g-value close to that of the free electron (g ≈ 2.0023), with small deviations due to spin-orbit coupling.

The hyperfine structure in the EPR spectrum can provide valuable information about the interaction of the unpaired electron with magnetic nuclei within the molecule. In the case of [(η⁶-C₆H₅OCH₃)Cr(CO)₃]⁺•, potential hyperfine coupling could arise from the protons of the anisole ligand and the less abundant ⁵³Cr isotope (I = 3/2, natural abundance ≈ 9.5%). The magnitude of these coupling constants would be indicative of the spin delocalization onto the arene ring and the direct involvement of the chromium center.

Table 1: Expected EPR Spectral Parameters for this compound Radical Cation

| Parameter | Expected Value/Observation | Interpretation |

| g-value | Anisotropic, with components near g ≈ 2.0 | Indicates the electronic environment of the unpaired electron. Anisotropy reflects the non-spherical distribution of the spin density. |

| Hyperfine Coupling (¹H) | Small coupling constants | Suggests some delocalization of the unpaired electron onto the anisole ring, but the majority of the spin density is likely metal-centered. |

| Hyperfine Coupling (⁵³Cr) | Potentially observable splitting | Direct evidence of the unpaired electron's interaction with the chromium nucleus, confirming the metal-centered nature of the radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Carbonium Ion Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and characterize chromophoric species, including the carbonium ions (carbocations) that can be formed from this compound. The formation of a cationic species, such as [(η⁶-C₆H₅OCH₃)Cr(CO)₃]⁺, leads to changes in the electronic transitions within the molecule, which are observable in the UV-Vis spectrum.

Studies on (η⁶-arene)tricarbonylchromium complexes have shown that the parent neutral complexes typically exhibit strong absorption bands in the near-UV region, often around 313-320 nm. orientjchem.org These absorptions are generally attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions.

Upon formation of a carbonium ion, for instance through protonation or electrochemical oxidation, shifts in these absorption bands are expected. The generation of a cationic center alters the energy levels of the molecular orbitals involved in the electronic transitions. Research on the photochemistry of (η⁶-anisole)Cr(CO)₃ has indicated the involvement of a metal-to-arene charge transfer excited state. nih.gov The detection of the carbonium ion via UV-Vis spectroscopy would likely involve monitoring the appearance of new absorption bands or significant shifts in the existing bands of the neutral complex. Spectroelectrochemical techniques, where UV-Vis spectra are recorded during electrochemical oxidation, are particularly useful for observing the spectral changes associated with the formation of such cationic species.

Table 2: UV-Vis Absorption Data for (η⁶-arene)Cr(CO)₃ Complexes and Expected Changes upon Cation Formation

| Species | Typical λmax (nm) | Type of Transition | Expected Change upon Cation Formation |

| Neutral (η⁶-Anisole)Cr(CO)₃ | ~320 | MLCT/LMCT | Shift in λmax and/or appearance of new absorption bands at different wavelengths. |

| Cationic [(η⁶-Anisole)Cr(CO)₃]⁺ | - | Charge-transfer/d-d transitions | The specific absorption maxima would be characteristic of the electronic structure of the cation. |

Computational and Theoretical Investigations of η6 Anisole Chromium Tricarbonyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central computational method for investigating arene chromium tricarbonyl complexes due to its favorable balance of computational cost and accuracy. It is widely applied to elucidate reaction pathways, analyze bonding, and study the conformational landscapes of these systems.

The complexation of anisole (B1667542) to a Cr(CO)₃ fragment dramatically alters its reactivity, enabling transformations that are otherwise difficult to achieve. DFT studies have been instrumental in understanding the mechanisms of these reactions, particularly in the context of C–H activation.

Normally, electron-rich arenes like anisole exhibit poor reactivity and selectivity in C–H activation processes. However, π-complexation to the electron-withdrawing Cr(CO)₃ unit enhances the acidity of the aromatic protons and provides a steric and electronic framework that can be exploited for selective functionalization. nih.govuwindsor.ca A notable example is the palladium-catalyzed ortho-arylation of (η⁶-anisole)chromium tricarbonyl. nih.gov

Theoretical investigations suggest that this transformation proceeds via a concerted metalation-deprotonation (CMD) type pathway. nih.gov This mechanism is typically not accessible for uncomplexed, electron-rich anisoles. Competition experiments, supported by theoretical models, indicate that complexation to the chromium tricarbonyl moiety enhances the reactivity of anisole toward C–H arylation by approximately four orders of magnitude compared to the uncomplexed arene. nih.gov This dramatic increase in reactivity underscores the profound electronic impact of the Cr(CO)₃ group, which effectively "switches on" the C-H activation process under mild conditions. nih.gov

| Parameter | Observation in (η⁶-Anisole)Cr(CO)₃ System | Theoretical Rationale | Reference |

|---|---|---|---|

| Reactivity Enhancement | ~10⁴ times more reactive than free anisole in C-H arylation. | The electron-withdrawing Cr(CO)₃ group increases the acidity of the C-H bonds, lowering the activation barrier. | nih.gov |

| Favored Mechanism | Concerted Metalation-Deprotonation (CMD). | π-complexation makes a CMD pathway, typically disfavored for electron-rich arenes, accessible. | nih.gov |

| Reaction Conditions | Mild conditions (e.g., 60 °C) without strong acids or bases. | The inherent activation provided by the Cr(CO)₃ unit obviates the need for harsh reaction conditions. | nih.gov |

The bonding between the anisole ring and the chromium tricarbonyl fragment is a classic example of synergistic π-complexation. mcmaster.ca This interaction involves two primary components:

Donation: Electron density is donated from the filled π-orbitals of the anisole ring to the empty d-orbitals of the chromium atom. mcmaster.ca

Back-donation: Electron density is back-donated from the filled d-orbitals of the chromium atom into the empty π*-antibonding orbitals of the three carbonyl ligands. mcmaster.ca

This synergistic bonding model explains the stability of the complex and the significant electronic perturbation of the arene ring. mcmaster.ca The Cr(CO)₃ moiety functions as a strong net electron-withdrawing group, a property often compared to that of a nitro group. uwindsor.camcmaster.ca

DFT calculations on the related (η⁶-benzene)chromium tricarbonyl complex show that the orientation of the Cr(CO)₃ tripod relative to the arene ring influences the electronic structure. researchgate.net The two low-energy conformations are the eclipsed form, where the carbonyl groups are aligned with carbon atoms, and the staggered form, where they are positioned over the C-C bonds. researchgate.net These different orientations can lead to subtle distortions in the benzene (B151609) ring's geometry, indicating that the electronic influence of the metal fragment is communicated directly to the arene ligand. researchgate.net This framework is directly applicable to the anisole complex, where the methoxy (B1213986) group introduces an additional electronic and steric factor.

| Bonding Component | Description | Consequence | Reference |

|---|---|---|---|

| Arene (π) → Cr (d) | Donation of electron density from the anisole π-system to the metal center. | Formation of the primary metal-arene bond. | mcmaster.ca |

| Cr (d) → CO (π*) | Back-donation of electron density from the metal d-orbitals to the antibonding orbitals of the carbonyl ligands. | Strengthens the Cr-CO bonds and contributes to the overall stability of the complex. | mcmaster.ca |

| Net Electronic Effect | The Cr(CO)₃ fragment acts as a strong electron-withdrawing group. | Reduces electron density on the arene ring, increasing its acidity and susceptibility to nucleophilic attack. | uwindsor.ca |

Computational studies are essential for understanding the dynamic behavior of (η⁶-anisole)chromium tricarbonyl, which involves rotation around two key bonds: the Cr-arene axis and the C-O bond of the methoxy group.

Cr(CO)₃ Tripod Rotation: Theoretical studies on benzene chromium tricarbonyl indicate a very low rotational barrier for the Cr(CO)₃ fragment (less than 1 kcal/mol), suggesting that this rotation is nearly free at room temperature. researchgate.net The staggered and eclipsed conformations represent the energy minima and transition states, respectively, though they are very close in energy. researchgate.net The presence of the methoxy group in the anisole complex is expected to introduce a slightly higher, yet still small, barrier due to steric and electronic asymmetry.

Anisole Methoxy Group Rotation: In free anisole, theoretical investigations have been used to study the rotational barrier of the methoxy group. ibm.com The planar conformer is the most stable, and the barrier to rotation through a perpendicular transition state is a key parameter. Upon complexation, the electronic and steric environment around the methoxy group changes. DFT calculations can quantify how the bulky and electron-withdrawing Cr(CO)₃ fragment, positioned on one face of the ring, affects this rotational barrier compared to the uncomplexed molecule.

| Rotation | Associated Barrier (Qualitative) | Computational Insight | Reference |

|---|---|---|---|

| Cr(CO)₃ fragment relative to the arene ring | Very low (< 1 kcal/mol in benzene analogue) | DFT calculations show minimal energy difference between staggered and eclipsed conformations, indicating facile rotation. | researchgate.net |

| Methoxy group (C-O bond) | Moderate; altered upon complexation | The barrier is influenced by the steric bulk of the Cr(CO)₃ tripod and electronic changes in the ring. DFT can model this change relative to free anisole. | ibm.com |

Molecular Orbital Calculations (Ab Initio, Møller-Plesset)

While DFT is a workhorse for larger systems, higher-level ab initio calculations provide benchmark data for validating DFT results and offer a more rigorous treatment of electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used for this purpose. wikipedia.org

MP2 improves upon the Hartree-Fock method by adding electron correlation effects, which are crucial for accurately describing interaction energies and subtle electronic phenomena. wikipedia.org For the related (η⁶-benzene)chromium tricarbonyl complex, ab initio calculations including MP2 have been used to investigate the electronic effects of the chromium fragment on the structure of the benzene ring. researchgate.net These studies confirmed that the distortion of the benzene ring is a direct result of the electronic influence of the Cr(CO)₃ fragment. researchgate.net Such calculations for (η⁶-anisole)chromium tricarbonyl serve to refine the understanding of its electronic structure, bonding energies, and the energetics of its various conformers, providing a robust theoretical foundation for the system.

Theoretical Models for Reactivity and Selectivity Prediction

Theoretical models are fundamental to predicting and explaining the reactivity of (η⁶-anisole)chromium tricarbonyl. The central principle is the reversal of the arene's normal electronic character. The powerful electron-withdrawing nature of the Cr(CO)₃ moiety depletes the electron density of the anisole ring, making it "electron-poor." uwindsor.ca

This electronic activation has several key consequences:

Activation toward Nucleophilic Attack: The complexed ring becomes susceptible to nucleophilic aromatic substitution and dearomatizing nucleophilic addition, reactions that are unfeasible for free anisole. uwindsor.ca

Stabilization of Anions: The complex can stabilize adjacent negative charges, for example, at the benzylic position, facilitating deprotonation and subsequent functionalization.

Increased Acidity of Ring Protons: The ring protons become significantly more acidic, enabling deprotonation with strong bases (lithiation) or facilitating C-H activation with transition metals. nih.gov

A significant feature of the chemistry of substituted arene chromium tricarbonyl complexes is the high degree of regioselectivity observed in their reactions. For anisole, the methoxy group is an ortho, para-director for electrophilic substitution in the uncomplexed state. Upon complexation, the directing effects change dramatically, with a strong preference for substitution at the ortho and meta positions in nucleophilic reactions.

Theoretical models explain this regioselectivity based on both kinetic and thermodynamic factors:

Kinetic Acidity: The ortho protons are often the most kinetically acidic due to a combination of steric and electronic factors, including potential coordination of the directing group's heteroatom to the attacking base or metal. This leads to a strong preference for ortho-lithiation. researchgate.net

Transition State Stabilization: In reactions like the ortho-arylation via C-H activation, theoretical models of the transition state can reveal the electronic and steric preferences that favor reaction at the ortho position. nih.gov The methoxy group can influence the stability of the key intermediates in the catalytic cycle, directing the reaction to the adjacent C-H bonds. The observed high ortho-selectivity in the Pd-catalyzed direct arylation is a direct consequence of the directing influence of the methoxy group within the activated π-complex. nih.gov

| Factor | Influence on Regioselectivity | Theoretical Explanation | Reference |

|---|---|---|---|

| Kinetic C-H Acidity | Favors deprotonation at the ortho position. | The electron-withdrawing Cr(CO)₃ group and the influence of the methoxy substituent combine to make the ortho protons the most acidic. | researchgate.net |

| Transition State Geometry | Directs incoming reagents to the ortho position. | In directed C-H activation, the transition state geometry is stabilized when the reaction occurs ortho to the directing group. | nih.gov |

| Nucleophilic Addition | Favors addition at ortho and meta positions. | The distribution of the lowest unoccupied molecular orbital (LUMO) on the arene ring, as calculated by theoretical methods, predicts the sites most susceptible to nucleophilic attack. | uwindsor.ca |

Catalyst Development and Ligand Design

The unique structural features of arene chromium tricarbonyl complexes, particularly their planar chirality when appropriately substituted, have been exploited in the development of novel ligands for asymmetric catalysis.

Unsymmetrically substituted (η⁶-arene)chromium tricarbonyl complexes possess planar chirality, a stereogenic element that arises from the restricted rotation of the arene face relative to the Cr(CO)₃ tripod. This property has been harnessed to design and synthesize a new class of chiral phosphine (B1218219) ligands.

A significant advancement in this area is the catalytic asymmetric direct C-H arylation of prochiral (η⁶-arene)chromium complexes to generate enantioenriched planar-chiral compounds. acs.org These resulting complexes can then be readily converted into novel planar-chiral phosphines. acs.org For example, phosphine-olefin ligands based on a planar-chiral (π-arene)chromium scaffold have been developed. When complexed with rhodium(I), these ligands form a bidentate chelate through the phosphorus atom and the olefin moiety, creating an effective chiral environment at the metal center. nih.gov These rhodium complexes have demonstrated high performance in various asymmetric 1,4- and 1,2-addition reactions with arylboron nucleophiles, achieving excellent enantioselectivity and high yields. nih.gov

Table 2: Performance of a Planar-Chiral (Arene)Chromium-Based Phosphine-Olefin Ligand in Rh-Catalyzed Asymmetric Addition

| Reaction Type | Substrate | Nucleophile | Enantioselectivity (ee) | Yield |

|---|---|---|---|---|

| 1,4-Addition | 2-Cyclohexenone | Phenylboronic acid | Up to 99% | High |

| 1,2-Addition | Benzaldehyde (B42025) | Phenylboronic acid | High | High |

Development of Heterobimetallic Complexes

The synthesis of heterobimetallic complexes, containing two different metal centers in close proximity, is an area of intense research due to their potential for cooperative reactivity and unique catalytic properties. Anisole chromium tricarbonyl derivatives have been utilized as building blocks for the construction of such complexes.

New chiral heterobimetallic complexes containing both chromium and ruthenium have been synthesized. acs.org The synthesis involves the reaction of a ruthenium precursor, such as Ru(COD)(COT), with a thiophenyl-substituted (η⁶-p-anisole)Cr(CO)₃ complex. This reaction proceeds via a regioselective insertion of the ruthenium fragment into a C-S bond of the thiophene (B33073) ring. acs.org The resulting heterobimetallic complexes feature a chromium tricarbonyl unit attached to the anisole ring and a ruthenium center coordinated to the modified thiophene ligand. The non-coplanar arrangement of the chelate ligands around the ruthenium atom induces chirality at the Ru center, leading to the formation of a racemic mixture of enantiomers. acs.org These complexes represent a novel class of bimetallic structures with potential applications in catalysis and materials science.

Q & A

Basic: What are the standard synthetic routes for preparing η⁶-anisole chromium tricarbonyl complexes, and how are they characterized?

Methodological Answer:

The synthesis typically involves refluxing anisole with chromium hexacarbonyl (Cr(CO)₆) in a high-boiling solvent like dibutyl ether or THF under inert conditions. The reaction proceeds via thermal displacement of CO ligands by the arene π-system . Characterization relies on multinuclear NMR (¹H, ¹³C) to confirm η⁶-coordination through upfield shifts in aromatic proton signals (Δδ ≈ 1–2 ppm) and IR spectroscopy to verify the three CO ligands (ν(CO) ≈ 1970–1850 cm⁻¹). Elemental analysis and X-ray crystallography are used for structural validation .

Advanced: How can researchers optimize stereoselective functionalization of η⁶-anisole chromium tricarbonyl complexes?

Methodological Answer:

Stereoselective C–H activation is achieved by introducing chiral auxiliaries or directing groups to the arene ligand. For example, deprotonation with a chiral lithium amide base followed by electrophilic quenching (e.g., alkyl halides) yields diastereomeric ratios >99:1 . Computational modeling (DFT) aids in predicting transition-state geometries, while solvent polarity and temperature (e.g., −78°C in THF) minimize racemization. Monitoring via in-situ IR spectroscopy ensures kinetic control .

Basic: What analytical techniques are critical for studying redox behavior in anisole chromium tricarbonyl complexes?

Methodological Answer:

Cyclic voltammetry (CV) in anhydrous DMF or THF reveals reversible one-electron reductions (E₁/₂ ≈ −1.2 V vs. Fc⁺/Fc), attributed to metal-centered processes. Polarography can resolve multi-electron transfers, but discrepancies in electron counts (e.g., 1e⁻ vs. 2e⁻) require complementary techniques like bulk electrolysis paired with EPR spectroscopy to detect paramagnetic intermediates .

Advanced: How do para-substituents on the anisole ring influence vicinal stereocontrol during nucleophilic additions?

Methodological Answer:

Electron-donating para-substituents (e.g., Si(CH₃)₃) enhance stereocontrol by stabilizing transition states via hyperconjugation. For example, tert-butyl lithiopropionate addition to Si(CH₃)₃-substituted complexes achieves >99:1 diastereoselectivity. Steric maps from X-ray data and Hammett σ⁺ correlations quantify electronic effects. Comparative studies with electron-withdrawing groups (e.g., NO₂) show reduced selectivity, highlighting the interplay between steric and electronic factors .

Basic: What safety protocols are essential for handling chromium tricarbonyl complexes?

Methodological Answer:

Chromium tricarbonyl complexes are air-sensitive and require Schlenk-line techniques or glovebox handling. CO evolution during synthesis necessitates ventilation and gas scrubbers. Personal protective equipment (PPE) includes nitrile gloves and fume hoods. Waste must be treated with aqueous H₂O₂ to oxidize Cr(0) to less toxic Cr(III) .

Advanced: How can researchers reconcile contradictions in electrochemical data for arene chromium tricarbonyl complexes?

Methodological Answer:

Discrepancies in electron-transfer numbers (e.g., 1e⁻ vs. 2e⁻) arise from solvent-dependent ion pairing or follow-up chemical reactions. Controlled potential electrolysis (CPE) with coulometric analysis quantifies charge transfer, while UV-vis and EPR track intermediates. For example, benzene chromium tricarbonyl shows 2e⁻ reduction in THF due to solvent coordination stabilizing a diamagnetic Cr⁻² species .

Advanced: What strategies enable catalytic applications of this compound in asymmetric synthesis?